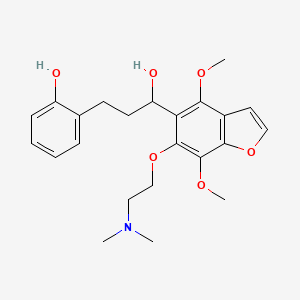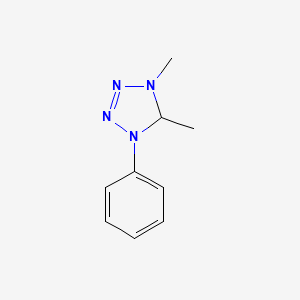
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. This method is favored due to its straightforward and flexible nature. The reaction conditions often include the use of sodium azide as the inorganic azide source, combined with an ammonium halide additive in dipolar aprotic solvents . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining high product quality. The use of automated systems and advanced monitoring techniques ensures consistent reaction conditions and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological processes. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biomolecules, facilitating its role in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-4-phenyl-1H-tetrazole: Similar structure but lacks the dihydro component.
1,5-Dimethyl-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
1,5-Dimethyl-4-phenyl-1H-pyrazole: Features a pyrazole ring, differing in nitrogen atom arrangement.
Uniqueness
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is unique due to its specific arrangement of methyl and phenyl groups on the tetrazole ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
41217-46-3 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
1,5-dimethyl-4-phenyl-5H-tetrazole |
InChI |
InChI=1S/C9H12N4/c1-8-12(2)10-11-13(8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
NPCCYLGCSLFGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(N=NN1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


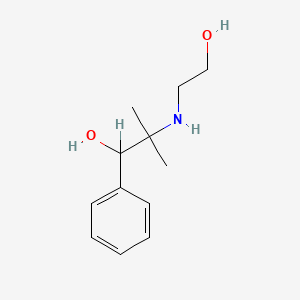
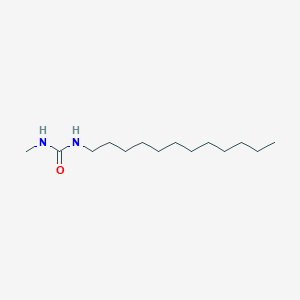
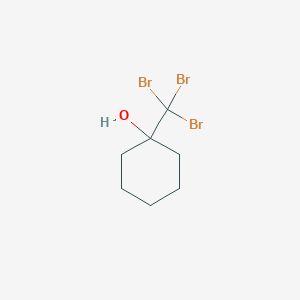
![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
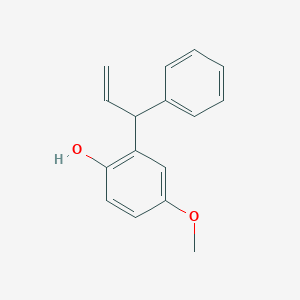
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
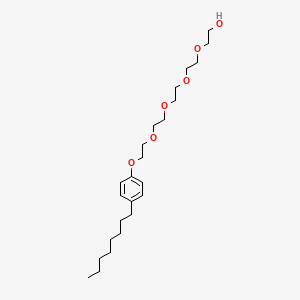
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
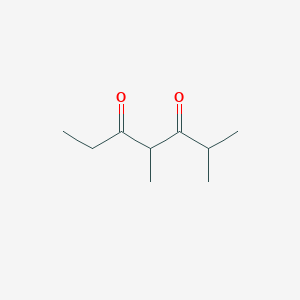
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
